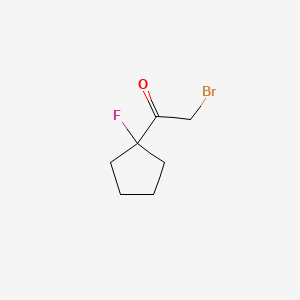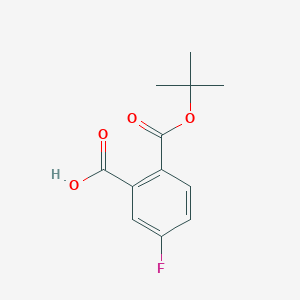
2-(tert-Butoxycarbonyl)-5-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butoxycarbonyl)-5-fluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a fluorobenzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The presence of the fluorine atom in the benzoic acid ring adds unique chemical properties, making this compound valuable in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is to react 5-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a solvent like acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(tert-Butoxycarbonyl)-5-fluorobenzoic acid can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butoxycarbonyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution Reactions: Reagents like organolithium or Grignard reagents can be used to replace the fluorine atom.
Deprotection Reactions: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Deprotection Reactions: The primary product is 5-fluorobenzoic acid after the removal of the Boc group.
Applications De Recherche Scientifique
2-(tert-Butoxycarbonyl)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of fluorinated compounds.
Medicine: It serves as a building block in the development of pharmaceuticals, especially those requiring fluorinated aromatic rings.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(tert-Butoxycarbonyl)-5-fluorobenzoic acid primarily involves the reactivity of the Boc protecting group and the fluorine atom. The Boc group can be selectively removed under acidic conditions, revealing the amine functionality for further reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid
- 2-(tert-Butoxycarbonyl)-3-fluorobenzoic acid
- 2-(tert-Butoxycarbonyl)-6-fluorobenzoic acid
Uniqueness
2-(tert-Butoxycarbonyl)-5-fluorobenzoic acid is unique due to the specific positioning of the fluorine atom on the benzoic acid ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to its isomers, the 5-fluoro derivative may exhibit different electronic and steric effects, making it suitable for specific synthetic applications .
Propriétés
Formule moléculaire |
C12H13FO4 |
|---|---|
Poids moléculaire |
240.23 g/mol |
Nom IUPAC |
5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)8-5-4-7(13)6-9(8)10(14)15/h4-6H,1-3H3,(H,14,15) |
Clé InChI |
CQHXVFZZAQNDCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



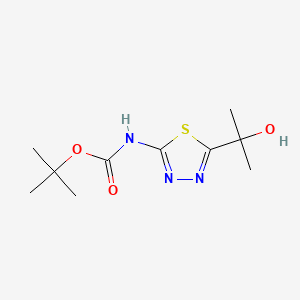
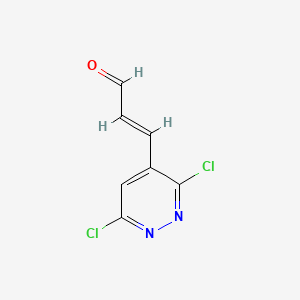
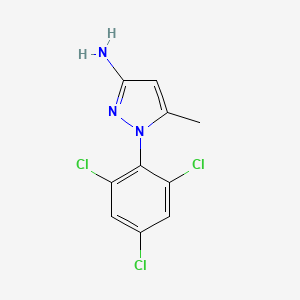
methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13547602.png)
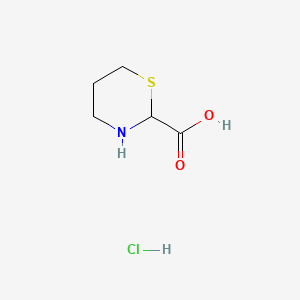
![12,13-Dimethoxy-3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(10),11,13-triene-2,8-dione](/img/structure/B13547615.png)
![7-fluoro-6-{3-[(2-fluorophenyl)methoxy]azetidine-1-carbonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13547619.png)
![[2-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547630.png)

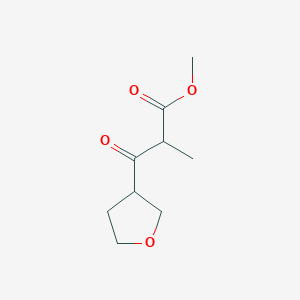

![1-Azaspiro[3.3]heptane-2,6-dione](/img/structure/B13547663.png)
